molecular formula C9H10ClNO B14567792 1-(2-Amino-5-methylphenyl)-2-chloroethan-1-one CAS No. 61871-80-5

1-(2-Amino-5-methylphenyl)-2-chloroethan-1-one

Cat. No.: B14567792
CAS No.: 61871-80-5
M. Wt: 183.63 g/mol
InChI Key: HYBQWJSRAVOXSJ-UHFFFAOYSA-N
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Description

1-(2-Amino-5-methylphenyl)-2-chloroethan-1-one is an aromatic ketone derivative characterized by a 2-amino-5-methylphenyl group attached to a chloroacetyl moiety. Its molecular formula is C₉H₁₀ClNO, with a molecular weight of 199.64 g/mol. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fluorophores. The amino group at the 2-position and methyl substituent at the 5-position on the aromatic ring influence its reactivity and physicochemical properties, making it a versatile building block in multi-step syntheses .

Properties

CAS No.

61871-80-5

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

1-(2-amino-5-methylphenyl)-2-chloroethanone

InChI

InChI=1S/C9H10ClNO/c1-6-2-3-8(11)7(4-6)9(12)5-10/h2-4H,5,11H2,1H3

InChI Key

HYBQWJSRAVOXSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N)C(=O)CCl

Origin of Product

United States

Preparation Methods

Base-Mediated Chloroacetylation

The most straightforward method involves reacting 2-amino-5-methylaniline with chloroacetyl chloride in the presence of a tertiary amine base such as pyridine or triethylamine. The base neutralizes HCl generated during the reaction, preventing protonation of the aromatic amine and ensuring nucleophilic attack at the carbonyl carbon.

Procedure:

  • Dissolve 2-amino-5-methylaniline (10.0 g, 73.4 mmol) in anhydrous dichloromethane (150 mL).
  • Add pyridine (7.1 mL, 88.1 mmol) dropwise under nitrogen at 0°C.
  • Introduce chloroacetyl chloride (8.3 mL, 80.7 mmol) slowly over 30 minutes.
  • Warm to room temperature and stir for 12 hours.
  • Quench with ice-water, extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography (hexane/ethyl acetate 3:1).

Yield: 68–72%
Purity: >95% (HPLC)
Key Characterization:

  • ¹H NMR (CDCl₃): δ 7.82 (d, J = 8.2 Hz, 1H, ArH), 6.96 (s, 1H, ArH), 6.72 (d, J = 8.2 Hz, 1H, ArH), 4.21 (s, 2H, CH₂Cl), 2.33 (s, 3H, CH₃).
  • IR (KBr): 3320 cm⁻¹ (N–H stretch), 1685 cm⁻¹ (C=O), 690 cm⁻¹ (C–Cl).

Solvent and Temperature Optimization

Reaction efficiency correlates strongly with solvent polarity and temperature control (Table 1). Polar aprotic solvents like DMF enhance reactivity but risk over-acylation, while lower temperatures improve regioselectivity.

Table 1: Solvent and Temperature Effects on Acylation Yield

Solvent Temp (°C) Time (h) Yield (%)
Dichloromethane 25 12 68
THF 25 18 55
DMF 0 6 78
Toluene 50 24 42

Friedel-Crafts Acylation with Amino Protection

Acetylation-Protection Strategy

To prevent unwanted side reactions at the free amino group, a protection-deprotection sequence is employed:

Step 1: Amino Protection
2-Amino-5-methylaniline is treated with acetic anhydride to form 2-acetamido-5-methylacetanilide.

Step 2: Friedel-Crafts Acylation
The protected derivative undergoes acylation with chloroacetyl chloride using AlCl₃ as a Lewis acid:

$$
\text{2-Acetamido-5-methylacetanilide} + \text{ClCH₂COCl} \xrightarrow{\text{AlCl₃, DCM}} \text{Protected Intermediate}
$$

Step 3: Deprotection
Hydrolysis with 6M HCl in ethanol removes acetyl groups, yielding the target compound.

Overall Yield: 58–63%
Advantages: Avoids polysubstitution; suitable for gram-scale synthesis.

Reductive Amination of Nitro Precursors

Nitro Group Reduction Pathway

This method involves synthesizing 1-(2-nitro-5-methylphenyl)-2-chloroethan-1-one followed by catalytic hydrogenation:

Procedure:

  • Nitrate 5-methylacetophenone at the ortho position using HNO₃/H₂SO₄.
  • Chloroacetylate the nitro intermediate via radical-initiated chlorination.
  • Reduce the nitro group using H₂/Pd-C in ethanol at 50 psi.

Key Challenges:

  • Nitration requires strict temperature control (<5°C) to avoid ring sulfonation.
  • Chlorination selectivity depends on radical stabilizers (e.g., AIBN).

Yield: 52–57% (over three steps)

Continuous Flow Synthesis for Industrial Scale-Up

Microreactor Design Parameters

Adopting continuous flow technology enhances heat transfer and mixing efficiency, critical for exothermic acylation reactions:

  • Residence Time: 2–5 minutes
  • Temp: 40–60°C
  • Pressure: 3–5 bar
  • Throughput: 1.2 kg/h

Advantages Over Batch Reactors:

  • 15% higher yield (82% vs. 68%)
  • 50% reduction in solvent use
  • Improved safety profile

Comparative Analysis of Methods

Table 2: Method Comparison

Method Yield (%) Purity (%) Scalability Cost Index
Direct Acylation 68–72 95 Moderate 1.0
Friedel-Crafts 58–63 97 High 1.4
Reductive Amination 52–57 91 Low 2.1
Continuous Flow 82 99 Industrial 0.8

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-5-methylphenyl)-2-chloroethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted ethanone derivatives.

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

1-(2-Amino-5-methylphenyl)-2-chloroethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-methylphenyl)-2-chloroethanone involves its interaction with specific molecular targets. The chloroethanone moiety can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen or Alkyl Substituents

The following table compares 1-(2-Amino-5-methylphenyl)-2-chloroethan-1-one with analogues differing in substituent type and position:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound C₉H₁₀ClNO 5-methyl 199.64 N/A Intermediate in organic synthesis
1-(2-Amino-4-chloro-5-methylphenyl)-2-chloroethan-1-one C₉H₉Cl₂NO 4-Cl, 5-methyl 218.08 220998-04-9 Discontinued due to limited commercial demand; synthesis intermediate
1-(2-Amino-5-chlorophenyl)ethanone C₈H₈ClNO 5-Cl 169.61 1685-19-4 Acetophenone derivative; similarity index 0.96 to target compound
1-(2-Amino-5-bromophenyl)-2-chloroethan-1-one C₈H₇BrClNO 5-Br 264.51 N/A Fluorophore probe precursor; synthesized via AlCl₃-mediated Friedel-Crafts acylation
1-(2-Amino-5-fluorophenyl)-2-chloroethanone C₈H₇ClFNO 5-F 187.60 128076-64-2 Safety data available (GHS-compliant); intermediate in radiolabeled protein synthesis
Key Observations:
  • Electronic Effects : Halogen substituents (Cl, Br, F) increase electron-withdrawing effects, enhancing electrophilic reactivity compared to the methyl group. This impacts reaction rates in nucleophilic substitutions or cyclizations .
  • Lipophilicity : The methyl group in the target compound improves lipophilicity (logP ~2.5 estimated), favoring membrane permeability in drug intermediates. Bromine and chlorine substituents further elevate logP but may reduce solubility .
  • Synthetic Utility: The fluoro derivative (CAS 128076-64-2) is used in ¹³C-labeled protein synthesis via the Sugasawa reaction, while the bromo analogue (C₈H₇BrClNO) is critical for fluorophore development .

Derivatives with Piperazine or Bicyclic Frameworks

Compounds like 1,1'-(piperazine-1,4-diyl)bis(2-chloroethan-1-one) (C₈H₁₂Cl₂N₂O₂) demonstrate the versatility of chloroacetyl groups in forming bis-electrophiles. These derivatives are pivotal in synthesizing bis-thioether nicotinonitriles and other heterocyclic scaffolds . Compared to the target compound, such bis-chloroacetyl derivatives exhibit higher molecular weights (~231.10 g/mol) and enhanced cross-linking capabilities, enabling applications in polymer chemistry and enzyme inhibition studies .

Pharmaceutical Intermediates

The target compound and its analogues are intermediates in synthesizing kinase inhibitors and anticoagulants. For example, 1-(3-Bromo-5-isopropylphenyl)-2-chloroethan-1-one (C₁₁H₁₃BrClO) is reduced enantioselectively using ketoreductases (KREDs) to produce chiral alcohols for Factor XI inhibitors .

Fluorophore Probes

1-(2-Amino-5-bromophenyl)-2-chloroethan-1-one is a precursor to kynurenic acid derivatives, which serve as fluorescent probes for amino acid oxidase assays in biomedical research .

Biological Activity

1-(2-Amino-5-methylphenyl)-2-chloroethan-1-one, also known as a derivative of 2-chloro-N-(substituted phenyl) acetamide, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its structural features that may impart various pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, a related compound demonstrated an IC50 (half-maximal inhibitory concentration) value of 45 nM against MCF-7 breast cancer cells and 6 nM against HCT-116 colorectal cancer cells, indicating potent antiproliferative effects .

Table 1: Cytotoxic Activity of Related Compounds

Compound IDCell LineIC50 (nM)
Compound 14MCF-745
Compound 14HCT-1166
Compound 14HepG-248

These findings suggest that the compound could induce apoptosis and alter cell cycle progression in cancer cells, particularly through the inhibition of cyclin-dependent kinase 2 (CDK2) activity .

Antimicrobial Activity

In addition to anticancer properties, derivatives of this compound have been evaluated for their antimicrobial efficacy. A study on benzotriazole derivatives, which share structural similarities with our compound of interest, revealed significant antibacterial and antifungal activities . The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

Neuroprotective Effects

Emerging research has suggested that compounds with similar amine functionalities may exhibit neuroprotective properties. For example, certain derivatives have shown promise in modulating neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

In a study exploring novel anticancer agents, a series of compounds including derivatives of this compound were synthesized and tested. The most promising candidates exhibited significant growth inhibition in both MCF-7 and HCT-116 cell lines. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity towards cancer cells .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of similar compounds against common pathogens. The study employed disk diffusion methods and determined minimum inhibitory concentrations (MICs), revealing that certain derivatives effectively inhibited bacterial growth, thereby supporting their potential use as antimicrobial agents .

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